molecular formula C14H21NO2 B5673756 [3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol

[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol

Cat. No. B5673756
M. Wt: 235.32 g/mol
InChI Key: CDHQCWAIWMLQBE-UHFFFAOYSA-N
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Description

"[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol" is likely a nitrogen-containing heterocyclic compound, given its piperidinyl backbone, modified with an allyl group and a furylmethyl group, suggesting potential applications in medicinal chemistry or as an intermediate in organic synthesis.

Synthesis Analysis

While direct synthesis of "[3-allyl-1-(2-furylmethyl)-3-piperidinyl]methanol" is not documented, related compounds often involve multi-step synthetic routes including allylation, protection/deprotection strategies, and nucleophilic substitution reactions. For instance, compounds with similar structures have been synthesized through condensation reactions, showcasing the importance of choosing suitable solvents and bases to promote desired reactivity while minimizing side reactions (Girish et al., 2008).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR are pivotal in elucidating the structure of such compounds. Previous studies on related molecules have demonstrated how these techniques can reveal conformational details, such as chair conformations of piperidine rings and the geometry around substituent atoms (Naveen et al., 2015).

Chemical Reactions and Properties

The presence of the allyl and furylmethyl groups suggests that this compound could participate in various chemical reactions, including nucleophilic additions, allylic substitutions, and cycloadditions. The reactivity would be significantly influenced by the electronic effects of the furyl and piperidinyl moieties. For example, allylic stannanes have been used in the selective synthesis of allylic alcohols, showcasing potential reaction pathways for modifying such compounds (Cokley et al., 1997).

properties

IUPAC Name

[1-(furan-2-ylmethyl)-3-prop-2-enylpiperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-6-14(12-16)7-4-8-15(11-14)10-13-5-3-9-17-13/h2-3,5,9,16H,1,4,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHQCWAIWMLQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN(C1)CC2=CC=CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Allyl-1-(2-furylmethyl)-3-piperidinyl]methanol

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